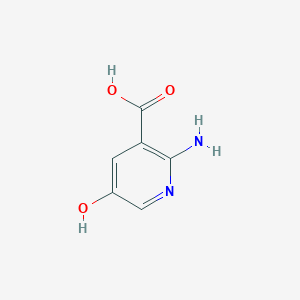

2-Amino-5-hydroxynicotinic acid

Description

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

2-amino-5-hydroxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H6N2O3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H2,7,8)(H,10,11) |

InChI Key |

ZGEVQBVNJDLHQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of 2 Amino 5 Hydroxynicotinic Acid

Designed Synthetic Routes to the Core 2-Amino-5-hydroxynicotinic Acid Scaffold

The construction of the this compound framework relies on carefully designed synthetic pathways that often begin with simple, commercially available starting materials.

A common strategy for synthesizing the pyridine (B92270) core involves starting with halogenated pyridines. For instance, a patented method describes the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromo(or iodo)pyridine. google.com This multi-step process involves:

Protection Reaction : The amino group of 2-amino-5-halopyridine is protected, for example, by reacting it with 2,5-hexanedione (B30556) to form a pyrrole (B145914) derivative. google.com

Substitution Reaction : The halogen is then substituted to introduce a protected hydroxyl group, such as a benzyloxy group, by reacting with an alkoxide like sodium benzylate. google.com

Deprotection Reaction : Finally, both the amino and hydroxyl protecting groups are removed to yield the target 2-amino-5-hydroxypyridine. google.com

Another versatile precursor is 5-hydroxynicotinic acid itself. A documented procedure involves the esterification of 5-hydroxynicotinic acid using ethanol (B145695) and a catalytic amount of sulfuric acid, followed by further transformations to build more complex structures. orgsyn.org

The table below summarizes a synthetic route starting from a halogenated pyridine.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 2-amino-5-bromopyridine (B118841), 2,5-hexanedione | p-Toluenesulfonic acid, Toluene, Reflux | 2-(2',5'-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine | Not specified | google.com |

| 2 | 2-(2',5'-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine | Sodium benzylate, DMAc, 90-95 °C | 2-(2',5'-dimethyl-1H-pyrrol-1-yl)-5-(benzyloxy)pyridine | Not specified | google.com |

| 3 | 2-(2',5'-dimethyl-1H-pyrrol-1-yl)-5-(benzyloxy)pyridine | Hydrobromic acid in acetic acid, 40-50 °C | 2-amino-5-hydroxypyridine hydrobromide | 77% | google.com |

This interactive table outlines a multi-step synthesis for a precursor to the target molecule.

Modern catalytic methods, particularly those employing palladium, have become indispensable in constructing complex organic molecules. While a direct palladium-catalyzed synthesis for this compound is not prominently detailed in the provided results, the application of such reactions to analogous structures highlights their potential. For example, palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles has been successfully developed to produce 2-aminobenzophenones. rsc.org This type of transformation demonstrates the power of palladium catalysis in forming C-C bonds with high functional group tolerance. rsc.org

Furthermore, palladium-catalyzed domino aminocarbonylation of alkynols offers a direct and selective route to substituted itaconimides. nih.gov This process involves the formation of a palladium-hydride species, coordination to the alkyne, and subsequent CO insertion and aminolysis. nih.gov The choice of ligand is critical for controlling the reaction's selectivity and activity. nih.gov These examples of palladium-catalyzed reactions on similar nitrogen-containing heterocycles suggest that analogous strategies could be adapted for the synthesis of this compound and its derivatives.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and catalyst. For example, in a multi-component reaction to synthesize dione (B5365651) derivatives, various solvents and temperatures were tested. nih.gov The best result, a 92% yield, was achieved using aqueous ethanol at 80 °C for 30 minutes, notably without a catalyst. nih.gov

The synthesis of Fmoc azido (B1232118) amino acids provides another example, where different reaction pathways and conditions were investigated to improve yields and purity for subsequent use in peptide synthesis. nih.gov This highlights the importance of empirical optimization to develop cost-effective and efficient laboratory-scale preparations. nih.gov

The following table illustrates the optimization of a reaction for a thiazole (B1198619) derivative, showcasing the impact of solvent and temperature.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | H₂O | 80 | 120 | 55 | nih.gov |

| 2 | EtOH | 80 | 90 | 70 | nih.gov |

| 3 | CH₃CN | 80 | 120 | 40 | nih.gov |

| 4 | Dioxane | 80 | 120 | 35 | nih.gov |

| 5 | Toluene | 80 | 180 | 20 | nih.gov |

| 6 | aq. EtOH (1:1) | RT | 240 | 60 | nih.gov |

| 7 | aq. EtOH (1:1) | 80 | 30 | 92 | nih.gov |

This interactive table demonstrates the effect of reaction conditions on product yield, based on a model reaction.

Preparation of Structurally Related this compound Derivatives

The core structure of this compound serves as a scaffold for creating a variety of derivatives through modifications of its functional groups.

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comfiveable.me For aminonicotinic acids, common derivatizations include reactions at the carboxylic acid, amino, and hydroxyl groups.

Carboxylic Acid Group : This group can be converted into esters, amides, or thioamides. For instance, reacting 2-aminonicotinic acid derivatives with appropriate reagents can yield these corresponding compounds. nih.gov The conversion of carboxylic acids to esters is a fundamental transformation, often achieved by reaction with an alcohol under acidic conditions. solubilityofthings.com

Amino Group : The amino group can be acylated to form amides or participate in other coupling reactions. organic-chemistry.org Protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are often used to temporarily mask the reactivity of the amino group during multi-step syntheses. nih.govfiveable.me

Hydroxyl Group : The hydroxyl group can be converted into ethers or esters. It can also be transformed into a better leaving group, such as a sulfonate ester (tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.edu

Controlling the position of substituents on the pyridine ring, known as regioselectivity, is a significant challenge in the synthesis of isomeric aminohydroxynicotinic acids. The synthesis of 6-hydroxyl-5-nitronicotinic acid, for example, highlights the difficulty in obtaining the desired isomer, as the reaction path can lead to numerous by-products. google.com

The regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid offers insights into controlling substituent placement through strategic reaction choices. beilstein-journals.orgnih.gov In one instance, the ring-opening of an epoxide precursor with different reagents led to the formation of different isomers, with the regioselectivity attributed to conformational effects. beilstein-journals.org Achieving regiocontrol often depends on the directing effects of existing substituents on the aromatic ring and the careful selection of reagents and reaction conditions.

Scalable Production Methodologies for this compound

Detailed, publicly available literature specifically outlining established scalable or industrial production methodologies for this compound is limited. The synthesis of this specific multi-functionalized pyridine derivative on a large scale presents unique chemical challenges. However, by examining the synthesis of structurally related compounds, such as other pyridine carboxylic acids and functionalized pyridines, general principles for its potential scalable production can be inferred. These approaches would likely focus on cost-effective starting materials, efficient reaction steps, and robust purification methods.

Potential strategies for scalable synthesis would likely involve a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity. Key considerations for adapting a laboratory-scale synthesis to a larger, industrial process include heat management, reagent addition rates, and materials of construction for the reactors.

Another potential route could start from a simpler, appropriately substituted pyridine. For instance, a starting material like 2-amino-5-bromopyridine could undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce the hydroxyl group, followed by carboxylation. The choice of reagents and catalysts would be critical for ensuring the economic viability and environmental sustainability of a large-scale process.

Purification at a large scale would also be a significant consideration. Crystallization is a common method for purifying solid organic compounds in industrial settings. sciforum.net The pH-dependent solubility of hydroxynicotinic acids suggests that controlled crystallization could be a viable method for the purification of this compound. sciforum.net

Given the lack of specific published data on the scalable production of this compound, any proposed industrial synthesis remains speculative. The development of a robust and economical process would require significant research and development to address the challenges of regioselectivity, process efficiency, and final product purity.

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Hydroxynicotinic Acid

Reactions at the Pyridine (B92270) Nitrogen and Ring System

The pyridine nitrogen in 2-Amino-5-hydroxynicotinic acid can undergo reactions typical of heterocyclic amines. The pyridine ring system itself, activated by the electron-donating amino and hydroxyl groups, is susceptible to various transformations.

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation can be a precursor to further functionalization of the ring. For instance, pyridine N-oxides can react with various reagents to yield substituted 2-aminopyridines. nih.gov While specific studies on the N-oxidation of this compound are not prevalent, the general reactivity of pyridine N-oxides suggests this as a potential reaction pathway. nih.gov

Furthermore, the pyridine ring can undergo hydroxylation. For example, whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. scilit.com This suggests that enzymatic or chemical oxidation could potentially introduce additional hydroxyl groups onto the pyridine ring of this compound.

| Reaction | Reagents/Conditions | Product Type | Reference |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA) | Pyridine N-oxide | Inferred from nih.gov |

| Amination of N-oxide | Imidoyl chlorides, isocyanates | 2-Aminopyridine (B139424) derivatives | nih.gov |

| Enzymatic Hydroxylation | Whole cells of Burkholderia sp. MAK1 | Hydroxylated pyridine derivatives | scilit.com |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional group that can undergo a range of reactions. youtube.comlibretexts.org As a Brønsted acid, it readily deprotonates in the presence of a base. youtube.com The carboxylate can then act as a nucleophile.

One notable transformation is the potential replacement of the carboxylic acid group. For instance, under certain halogenation conditions for 2-hydroxynicotinic acids, the carboxy group can be replaced by a halogen atom, leading to the formation of dihalo-hydroxypyridines. google.com This indicates that the carboxylic acid moiety can be susceptible to decarboxylation and substitution under specific, often harsh, reaction conditions.

The carboxylic acid can also be activated to become a better electrophile, facilitating reactions such as esterification or amidation. youtube.com

| Reaction | Reagents/Conditions | Product Type | Reference |

| Decarboxylation/Halogenation | Strong halogenating agents and conditions | Dihalo-hydroxypyridine | google.com |

| Esterification | Alcohol, acid catalyst | Ester | Inferred from youtube.com |

| Amidation | Amine, coupling agent | Amide | Inferred from youtube.com |

Reactivity of the Amino Group (e.g., acylation, diazotization)

The amino group of this compound is a primary aromatic amine, making it a good nucleophile and base. youtube.comlibretexts.org This reactivity allows for a variety of transformations.

A common reaction involving the amino group is diazotization. For example, the synthesis of 5-chloro-2-hydroxynicotinic acid can be achieved from 5-amino-2-hydroxynicotinic acid by treatment with hydrochloric acid and sodium nitrate. google.com This Sandmeyer-type reaction is a classic transformation of aromatic amines.

The nucleophilic nature of the amino group also makes it susceptible to acylation to form amides. To prevent unwanted reactions at the amino group during other transformations, it is often protected. A common method involves reacting the amine with a protecting group that can be later removed. google.com

| Reaction | Reagents/Conditions | Product Type | Reference |

| Diazotization | NaNO₂, HCl | Diazonium salt (intermediate for substitution) | google.com |

| Acylation | Acyl chloride, anhydride | Amide | Inferred from youtube.comlibretexts.org |

| Protective Reaction | 2,5-Hexanedione (B30556) | Pyrrole-protected amine | google.com |

Reactions of the Hydroxyl Group (e.g., etherification, esterification)

The phenolic hydroxyl group on the pyridine ring is also a reactive site. It can undergo etherification and esterification reactions.

The synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-methoxypyridine (B21397) via demethylation demonstrates the feasibility of ether cleavage, and by extension, the formation of ethers (etherification) at the hydroxyl position. google.comasianpubs.org For instance, the hydroxyl group can be reacted with an alkyl halide in the presence of a base to form an ether.

Esterification of the hydroxyl group is also a possible transformation. The synthesis of 3-nitro-5-acetoxy-2-pyridone from the corresponding 5-hydroxy compound illustrates the acylation of a hydroxyl group on a pyridine ring to form an ester. scilit.com

| Reaction | Reagents/Conditions | Product Type | Reference |

| Etherification | Alkyl halide, base | Ether | Inferred from google.comasianpubs.org |

| Esterification | Acyl chloride, anhydride | Ester | Inferred from scilit.com |

| Demethylation (Ether Cleavage) | 95% H₂SO₄ or Boron tribromide | Hydroxyl compound | google.comasianpubs.org |

Halogenation and Other Electrophilic Substitutions

The electron-rich pyridine ring of this compound is activated towards electrophilic substitution reactions, such as halogenation and nitration.

Halogenation, specifically chlorination and bromination, of related 2-hydroxynicotinic acids has been shown to occur at the 5-position. google.com The synthesis of 5-hydroxy-6-bromo-2-pyridone indicates that halogenation can also occur at other positions on the ring, depending on the starting material and reaction conditions. scilit.com Furthermore, biocatalytic methods using halogenases are emerging as a way to achieve regioselective halogenation of heterocyclic compounds. nih.gov

Nitration is another important electrophilic substitution. For instance, a 5-halo-6-hydroxynicotinic acid can be nitrated to introduce a nitro group onto the pyridine ring. google.com

| Reaction | Reagents/Conditions | Product Type | Reference |

| Halogenation (Chlorination/Bromination) | Alkali-metal hypohalite, strong alkaline solution | 5-Halo-2-hydroxynicotinic acid | google.com |

| Bromination | Brominating agent | Bromo-substituted pyridone | scilit.com |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted pyridine | google.com |

| Biocatalytic Bromination | Brominase, H₂O₂ | Bromo-substituted aminothiazole | nih.gov |

Redox Chemistry

The redox chemistry of this compound involves both oxidation and reduction reactions of its functional groups and the pyridine ring.

The pyridine ring system can be involved in redox processes. For example, some bacterial strains can hydroxylate nicotinic acid derivatives at the 2-position through the action of an oxidoreductase. nih.gov This highlights the potential for enzymatic oxidation of the pyridine ring.

The amino and hydroxyl groups are also susceptible to oxidation. Conversely, other functional groups that might be introduced, such as a nitro group, can be reduced to an amino group. The principles of redox titrations can be applied to quantify the compound or its transformation products in solution. youtube.com

| Process | Key Features | Potential Transformation | Reference |

| Oxidation | Enzymatic or chemical | Hydroxylation of the pyridine ring | scilit.comnih.gov |

| Reduction | Catalytic hydrogenation or chemical reductants | Reduction of nitro groups to amino groups | Inferred from general organic chemistry principles |

| Redox Titration | Use of oxidizing or reducing titrants | Quantification of the compound | youtube.com |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Hydroxynicotinic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon-hydrogen framework and establish through-bond and through-space connectivities.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-5-hydroxynicotinic acid is expected to show distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring protons, being in an electron-deficient aromatic system, will appear in the downfield region. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The carboxylic acid proton (-COOH) is typically the most deshielded, appearing far downfield, often as a very broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The pyridine ring carbons will resonate in the aromatic region (approximately 100-160 ppm). The carbonyl carbon of the nicotinic acid moiety is characteristically found at the most downfield position (typically >165 ppm) due to the strong deshielding effect of the attached oxygen atoms. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C2, C3, and C5) will have their chemical shifts significantly influenced by these substituents.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.0-7.5 | - |

| H6 | 7.8-8.3 | - |

| -NH₂ | Variable (broad) | - |

| -OH | Variable (broad) | - |

| -COOH | Variable (broad, >10) | - |

| C2 | - | ~155-160 |

| C3 | - | ~115-120 |

| C4 | - | ~120-125 |

| C5 | - | ~145-150 |

| C6 | - | ~135-140 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. science.govsdsu.educreative-biostructure.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.educreative-biostructure.com For this compound, a key cross-peak would be expected between the proton at position 4 (H4) and the proton at position 6 (H6), confirming their connectivity through the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. sdsu.educreative-biostructure.comemerypharma.com It would show cross-peaks connecting H4 to C4 and H6 to C6, allowing for the unambiguous assignment of these specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduscience.gov It is instrumental in connecting different spin systems. For instance, HMBC would show correlations from H6 to the carbonyl carbon (C=O) and to C5, and from H4 to C2, C3, and C5, thereby confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show a correlation between the amino group protons and the adjacent H4 proton, providing information about the spatial arrangement of the substituents.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nih.gov The spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the key vibrational modes include the stretching and bending of O-H, N-H, C=O, C=C, C=N, and C-O bonds. nih.govnih.gov The presence of strong hydrogen bonding is expected to cause significant broadening of the O-H and N-H stretching bands.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid, Phenol | 3300-2500 | Broad, Strong |

| N-H Stretch | Primary Amine | 3500-3300 | Medium, Doublet |

| C=O Stretch | Carboxylic Acid | 1720-1680 | Strong |

| C=C, C=N Stretch | Aromatic Ring | 1620-1450 | Medium-Strong |

| O-H Bend | Phenol, Carboxylic Acid | 1440-1395 | Medium |

| C-O Stretch | Phenol, Carboxylic Acid | 1300-1200 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. nih.gov Vibrations that cause a change in the polarizability of the molecule are Raman active. Non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, tend to produce strong Raman signals, whereas O-H and N-H stretching bands are typically weaker than in FT-IR. spectroscopyonline.comspectrabase.com

Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 | Medium |

| Ring Breathing/Stretching | Pyridine Ring | 1620-1550 | Strong |

| Carboxylate Symmetric Stretch | Carboxylic Acid Dimer | ~1660 | Medium |

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₆H₆N₂O₃, exact mass: 154.0378 Da).

Upon ionization, the molecule will undergo characteristic fragmentation. The analysis of these fragments provides further structural confirmation. Common fragmentation pathways for this molecule would likely include the loss of small, stable neutral molecules.

Expected Fragmentation Pattern for this compound

| Fragment Ion | Neutral Loss | Proposed Fragment Structure | Expected m/z |

|---|---|---|---|

| [M-H₂O]⁺ | H₂O | Loss of water from carboxylic acid and ortho-amino group | 136.0272 |

| [M-CO₂]⁺ | CO₂ | Decarboxylation of the molecular ion | 110.0480 |

| [M-HCOOH]⁺ | HCOOH | Loss of formic acid | 108.0429 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a necessary prerequisite to increase their volatility for GC analysis. The analysis of amino acids and related molecules in biological samples by GC-MS has been established as a robust method for profiling metabolic states. nih.gov

In the context of this compound, analysis would involve a two-step process: derivatization followed by GC-MS detection. A common derivatization procedure involves esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. This process yields a less polar and more volatile derivative suitable for gas chromatography.

The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase. The separated component then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible pattern. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions resulting from the loss of functional groups.

Although specific GC-MS studies on this compound are not widely documented, the methodology is well-established for similar compounds. For instance, GC-based analysis is used to determine the purity of related compounds like 2-Hydroxynicotinic acid. avantorsciences.com The technique is a cornerstone in metabolomics for the simultaneous analysis of various amino acids and other small molecules. nih.gov

Table 1: Hypothetical GC-MS Data for a Derivatized this compound

| Parameter | Value | Description |

| Derivatization Agent | Ethyl Chloroformate (EFC) | Reacts with amino, hydroxyl, and carboxylic acid groups. |

| GC Column | DB-5ms (or equivalent) | A non-polar column suitable for a wide range of analytes. |

| Hypothetical Retention Time | 15.2 min | The time taken for the analyte to pass through the GC column. |

| Expected Molecular Ion (M+) | Dependent on derivative | Mass-to-charge ratio of the intact derivatized molecule. |

| Key Fragment Ions | Dependent on derivative | Specific mass fragments used for structural confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique ideal for the analysis of non-volatile and thermally labile compounds like this compound. Unlike GC-MS, LC-MS often does not require derivatization, making sample preparation simpler. restek.com

The method separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The separation can be achieved through various mechanisms, including reversed-phase, normal-phase, or hydrophilic interaction chromatography (HILIC). For polar molecules like amino acids, HILIC is particularly effective. restek.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI generates charged droplets from which intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are produced, allowing for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the selected parent ion and analyzing the resulting daughter ions. nih.gov

Derivatization can still be employed in LC-MS to enhance chromatographic properties and improve ionization efficiency and detection sensitivity. nih.govmdpi.com For instance, derivatizing agents can introduce a readily ionizable group or improve retention on a reversed-phase column. nih.gov LC-MS is widely used for the comprehensive analysis of amino acids in complex biological matrices. restek.comtmiclinode.com

Table 2: Typical LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Setting/Value | Rationale |

| Chromatography Mode | HILIC or Reversed-Phase (with derivatization) | HILIC retains polar compounds; derivatization allows for reversed-phase use. restek.commdpi.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | A common solvent system for ESI-MS that provides protons for ionization. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids readily form positive ions ([M+H]⁺). |

| Parent Ion (m/z) | 155.04 | Corresponds to the protonated molecule of this compound ([C₆H₆N₂O₃+H]⁺). |

| MS/MS Transitions | Analyte-specific | Specific fragmentation patterns used for quantification and confirmation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The absorption of radiation is dependent on the structure of the molecule, particularly the presence of chromophores.

The aromatic pyridine ring in this compound, along with its substituents (amino, hydroxyl, and carboxylic acid groups), acts as a chromophore. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n → π* transitions, which are generally less intense, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. researchgate.net For example, in acidic or basic solutions, the protonation or deprotonation of the amino, hydroxyl, or carboxylic acid groups can alter the electronic distribution in the molecule, leading to shifts in the absorption maxima (λmax). This property is useful for determining the pKa values of the ionizable groups. researchgate.net Studies on similar structures, such as 2-amino-3-hydroxypyridine, provide a basis for interpreting the spectral features of this compound. spectrabase.com

Table 3: Expected UV-Vis Absorption Data for this compound in a Neutral Solvent

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Assignment (Electronic Transition) |

| ~220-240 nm | High | π → π* (Pyridine ring) |

| ~280-300 nm | Moderate | π → π* (Influenced by substituents) |

| ~320-350 nm | Low | n → π* (Heteroatom lone pairs) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction requires a high-quality, single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, revealing the exact position of each atom in the crystal lattice.

For this compound, a single crystal analysis would provide unambiguous structural information, including:

The precise geometry of the pyridine ring.

The bond lengths and angles of the amino, hydroxyl, and carboxylic acid substituents.

The conformation of the molecule and the planarity of the system.

The packing of molecules in the crystal lattice, highlighting intermolecular hydrogen bonds involving the functional groups, which are crucial for understanding its solid-state properties.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered samples. Instead of a single crystal, the sample consists of a large number of randomly oriented microcrystals. The X-ray beam is diffracted by these crystallites, producing a characteristic pattern of diffraction peaks at different angles (2θ).

The PXRD pattern is a fingerprint for a specific crystalline phase and is used for:

Phase Identification: Comparing the experimental pattern to a database of known patterns to identify the compound.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Determination of Lattice Parameters: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. unesp.br

PXRD is a valuable tool for quality control and for studying polymorphism, where a compound can exist in multiple crystalline forms. Analysis of other amino acid complexes has demonstrated the utility of PXRD in characterizing new materials. unesp.br

Table 4: Illustrative Crystal Data from an X-ray Diffraction Study

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° | The size and angles of the repeating lattice unit. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules within one unit cell. |

| Hydrogen Bonds | O-H···N, N-H···O | Key intermolecular interactions governing crystal packing. |

Investigations into the Tautomerism and Polymorphism of 2 Amino 5 Hydroxynicotinic Acid

Experimental Determination of Tautomeric Preferences in Solution and Solid State

In the solid state, experimental and computational studies have shown that related hydroxynicotinic acids, such as 2-hydroxynicotinic acid, predominantly exist as their oxo tautomers. researchgate.netrsc.orgresearchgate.net For instance, 2-hydroxynicotinic acid is present as 2-oxo-1,2-dihydropyridine-3-carboxylic acid in its crystalline forms. researchgate.netrsc.org This preference is supported by spectroscopic data, including FT-IR, which shows bands characteristic of N-H and C=O stretching frequencies, and the absence of bands typical for a hydroxy tautomer. researchgate.net Theoretical calculations also suggest that the oxo form of 2-hydroxynicotinic acid is more energetically favored in the gas phase. researchgate.net

Spectroscopic methods are crucial in identifying the dominant tautomeric form of hydroxynicotinic acids. For related compounds like 2-hydroxynicotinic acid, Fourier-transform infrared (FT-IR) spectroscopy has provided clear evidence for the oxo (lactam) form in the solid state. researchgate.net The presence of characteristic stretching frequencies for N-H and C=O bonds, coupled with the absence of O-H stretching bands from a carboxylic acid group, confirms the oxo structure. researchgate.net Similarly, studies on other hydroxypyridines have utilized absorption, magnetic circular dichroism (MCD), and emission anisotropy to assign electronic transitions to specific tautomers. rsc.orgsemanticscholar.org These techniques, often combined with quantum-chemical calculations, allow for a detailed understanding of the electronic structure of each tautomer. rsc.orgsemanticscholar.org

The equilibrium between tautomers can be significantly influenced by the solvent environment. nih.govmdpi.comresearchgate.netnih.govmdpi.com The polarity of the solvent and its ability to form hydrogen bonds can shift the preference towards one tautomer over another. nih.govresearchgate.net For example, in the case of 2-hydroxypyridine, the tautomeric equilibrium between the enol and keto forms is dependent on the solvent's polarity. uky.edu Computational studies on aminopurine tautomers have shown that increasing solvent polarity generally decreases the energy difference between the most and least stable tautomers. mdpi.com This suggests that in more polar solvents, a mixture of tautomers may coexist. The specific interactions between the solute and solvent molecules, such as hydrogen bonding, play a critical role in stabilizing or destabilizing different tautomeric forms. nih.govresearchgate.net

Discovery and Characterization of Polymorphic Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for hydroxynicotinic acids and their derivatives. researchgate.netresearchgate.netuky.edu These different solid-state forms, or polymorphs, can exhibit distinct physicochemical properties. For example, four polymorphs of 2-hydroxynicotinic acid have been identified, with their formation being influenced by the crystallization conditions. researchgate.net Similarly, 4-hydroxynicotinic acid has been found to exist in three anhydrous polymorphic forms and two hydrated forms. uky.edu

The isolation of specific polymorphic forms is highly dependent on the crystallization method employed. Slow evaporation of saturated solutions is a common technique. researchgate.net The choice of solvent is also a critical factor, as different solvents can favor the nucleation and growth of different polymorphs. uky.edu For instance, in the study of 2-(phenylamino)nicotinic acid, various solvents yielded different polymorphic forms, with some solvents showing poor selectivity and producing multiple forms. uky.edu Additionally, pH control during crystallization from aqueous media has been shown to be a relevant factor, leading to a variety of solid forms, including individual crystals, microcrystalline powders, and crystalline aggregates. researchgate.netmdpi.comulisboa.pt

The different polymorphic forms of a compound have varying thermodynamic stabilities. iupac.orgmdpi.com The relative stability can be determined by techniques such as differential scanning calorimetry (DSC) and by studying their phase transformation behavior upon heating. researchgate.netuky.edu For 2-hydroxynicotinic acid, thermal analysis indicated that one form (form I) is the most stable at elevated temperatures, with other forms converting to it upon heating. researchgate.net Similarly, for 4-hydroxynicotinic acid, two of the anhydrous polymorphs were found to convert to a third, more stable form upon heating. uky.edu The thermodynamic stability of polymorphs can also be influenced by the composition of the crystallization solvent. iupac.org

Below is a data table summarizing the polymorphic forms and their observed transformations for related hydroxynicotinic acids:

| Compound | Polymorphic Forms | Phase Transformation Behavior |

| 2-Hydroxynicotinic Acid | Four polymorphs (I, II, III, IV) | Form II converts to Form I upon heating. Forms III and IV transform into Form II when heated. researchgate.net |

| 4-Hydroxynicotinic Acid | Three anhydrates (I, II, III) and two hydrates | Anhydrates I and II convert to anhydrate III upon heating. Hydrates dehydrate and eventually transform to anhydrate III. uky.edu |

The conditions under which a compound is crystallized can have a profound impact on which polymorphic form is obtained. researchgate.netmdpi.comulisboa.pt The control of pH in aqueous crystallization has been demonstrated to be a crucial parameter for hydroxynicotinic acids, yielding a diverse range of solid forms. researchgate.netmdpi.comulisboa.pt The presence of acidic additives has also been shown to affect the formation of distinct polymorphs of 2-hydroxynicotinic acid. researchgate.net These additives can influence the intermolecular interactions and packing arrangements in the crystal lattice, thereby directing the crystallization towards a specific polymorphic form. The careful manipulation of these conditions is essential for selectively obtaining a desired polymorph.

Computational and Theoretical Studies of 2 Amino 5 Hydroxynicotinic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of 2-Amino-5-hydroxynicotinic acid. These methods model the molecule at the electronic level, providing a detailed picture of its structure and behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules like this compound. epstem.netresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to perform full geometry optimization without any symmetry constraints. epstem.netphyschemres.org This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. nih.gov

The optimization yields crucial data on the molecule's geometric parameters. For this compound, this includes the precise bond lengths, bond angles, and dihedral (torsional) angles that define its shape. These calculated parameters can be compared with experimental data, if available, to validate the computational model.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridine (B92270) Ring System

This table illustrates typical data obtained from DFT calculations for a molecule similar in structure to this compound. The values are for demonstration purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C3-C4 | 1.39 Å |

| Bond Length | C5-O | 1.36 Å |

| Bond Angle | C2-N1-C6 | 117.5° |

| Bond Angle | N1-C2-C3 | 123.0° |

| Dihedral Angle | C6-N1-C2-C3 | 0.0° |

Ab Initio Methods for High-Level Energetic Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as the high-accuracy composite techniques G3 (Gaussian-3) theory and CBS (Complete Basis Set) methods, are employed for precise energetic analysis. nih.gov Such calculations are vital for determining thermodynamic properties like the standard enthalpy of formation (ΔfH°). nih.gov

For molecules like this compound, which can exist in different tautomeric forms (e.g., the amino-hydroxy form vs. the oxo-imino form), ab initio calculations can predict their relative stabilities. For instance, studies on the related 2-hydroxynicotinic acid have shown that the oxo tautomer is favored. High-level calculations can quantify the energy difference between these forms, providing insight into which tautomer is likely to predominate in the gas phase.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which serve as a powerful tool for structure elucidation when compared with experimental spectra.

Vibrational Frequencies: DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov After geometry optimization, harmonic vibrational frequencies are calculated. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H bending, or ring deformations. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

This table demonstrates how theoretical data is correlated with experimental findings for assigning spectral bands. The data is representative for a similar aromatic molecule.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3550 | 3545 |

| N-H Asymmetric Stretch | 3450 | 3442 |

| C=O Stretch | 1710 | 1705 |

| C=C/C=N Ring Stretch | 1615 | 1620 |

| C-N Stretch | 1320 | 1315 |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.netresearchgate.net These values are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental spectra helps in the assignment of signals to specific nuclei in the molecule and can aid in confirming the correct tautomeric form. researchgate.netyoutube.com

Analysis of Molecular Interactions and Reactivity Descriptors

Beyond structure and spectra, computational studies reveal the reactivity of this compound by analyzing how its electrons are distributed and how they behave in chemical interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. pku.edu.cn

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilic character. The energy of the LUMO is related to the electron affinity and points to its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small gap suggests the molecule is more reactive. researchgate.netepstem.net

Table 3: Representative Frontier Molecular Orbital Data

This table provides an example of FMO analysis results.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -6.2 | Electron-donating ability |

| E(LUMO) | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates high chemical stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. wuxiapptec.com

Typically, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these would likely be located around the oxygen atoms of the carboxyl and hydroxyl groups, the nitrogen of the amino group, and the pyridine ring nitrogen, due to the presence of lone pairs. uni-muenchen.deresearchgate.net Regions of positive electrostatic potential (shown in blue) are electron-poor and are favorable sites for nucleophilic attack. wuxiapptec.com These are typically found around the hydrogen atoms, particularly the acidic protons of the carboxylic acid and hydroxyl groups. wuxiapptec.com The MEP map thus provides a clear, intuitive guide to the molecule's reactive behavior. researchgate.net

Condensed Fukui Functions and Dual Descriptors for Local Reactivity

Conceptual Density Functional Theory (DFT) offers a framework for quantifying chemical reactivity through various descriptors. Among these, Fukui functions and dual descriptors are instrumental in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. For practical applications, these functions are condensed to atomic centers, yielding values that pinpoint which atoms are most susceptible to attack.

Condensed Fukui function for nucleophilic attack (ƒ+) : This function indicates the propensity of an atom to accept an electron. A higher ƒ+ value on an atom suggests it is a prime site for a nucleophilic attack.

Condensed Fukui function for electrophilic attack (ƒ-) : This function indicates the propensity of an atom to donate an electron. The atom with the highest ƒ- value is the most likely site for an electrophilic attack.

The dual descriptor (Δƒ) is derived from the difference between the nucleophilic and electrophilic Fukui functions (Δƒ = ƒ+ - ƒ-). It provides a more precise and less ambiguous picture of local reactivity.

If Δƒ > 0 , the site is favored for nucleophilic attack.

If Δƒ < 0 , the site is favored for electrophilic attack.

For this compound, DFT calculations would be employed to compute these values. The results would reveal the reactivity of the pyridine nitrogen, the carboxyl group, the amino group, the hydroxyl group, and the aromatic carbon atoms. For instance, the nitrogen atom in the pyridine ring is an expected site for electrophilic attack (protonation), while certain carbon atoms in the ring might be susceptible to nucleophilic attack, a reactivity pattern that these descriptors can quantify precisely.

Below is a hypothetical data table illustrating the kind of results obtained from such a study. The values indicate the relative reactivity of different atomic sites within the this compound molecule.

Table 1: Hypothetical Condensed Fukui Functions and Dual Descriptor Values for Selected Atoms of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Atom Site | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | Δƒ (Dual Descriptor) | Predicted Reactivity |

| N1 (Pyridine) | 0.052 | 0.198 | -0.146 | Electrophilic |

| C2 (Amino-bearing) | 0.115 | 0.045 | 0.070 | Nucleophilic |

| C3 (Carboxyl-bearing) | 0.150 | 0.030 | 0.120 | Nucleophilic |

| C4 | 0.088 | 0.091 | -0.003 | Electrophilic |

| C5 (Hydroxyl-bearing) | 0.061 | 0.155 | -0.094 | Electrophilic |

| C6 | 0.095 | 0.089 | 0.006 | Nucleophilic |

| O (Carbonyl) | 0.180 | 0.025 | 0.155 | Nucleophilic |

| N (Amino) | 0.040 | 0.210 | -0.170 | Electrophilic |

| O (Hydroxyl) | 0.035 | 0.175 | -0.140 | Electrophilic |

Molecular Dynamics Simulations for Conformational Space and Solvation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with solvent molecules, particularly water. mdpi.comresearchgate.net

To perform such a simulation, a single molecule of this compound is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water). The interactions between all atoms are governed by a set of equations known as a force field. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict its position and velocity after a very short time step (on the order of femtoseconds). Repeating this process millions of times allows for the observation of the molecule's behavior over nanoseconds or even microseconds.

This approach allows for the exploration of:

Conformational Space : The molecule is not static; its functional groups can rotate around single bonds. MD simulations can map the accessible conformations and determine their relative stabilities. mdpi.com For example, the orientation of the carboxylic acid and hydroxyl groups relative to the pyridine ring can be studied.

Solvation Structure : The simulation reveals how water molecules arrange themselves around the solute. nih.gov Specific hydrogen-bonding patterns between the amino, hydroxyl, and carboxyl groups of the molecule and the surrounding water molecules can be identified and their lifetimes quantified. nih.gov This is crucial for understanding the molecule's solubility and how it is stabilized in an aqueous environment. The pyridine nitrogen also acts as a hydrogen bond acceptor, influencing the local water structure. nih.gov

Table 2: Illustrative Data from an MD Simulation of this compound in Water

| Property | Description | Typical Finding |

| Torsional Angle (C2-C3-C(O)-O) | Describes the rotation of the carboxylic acid group. | Analysis shows preferred angles, indicating one or two low-energy conformations. |

| Radial Distribution Function g(r) | Describes the probability of finding a water oxygen atom at a certain distance from a solute atom. | Sharp peaks indicate stable hydration shells around polar groups (-NH2, -OH, -COOH). |

| Hydrogen Bond Count | Average number of hydrogen bonds between the solute and water over time. | A high average count confirms strong solute-solvent interactions, contributing to solubility. |

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions from an initial structure. | A stable RMSD value over time indicates the system has reached equilibrium. |

Solid-State Computational Chemistry

The arrangement of molecules in a crystal determines the macroscopic properties of the solid. Computational methods are essential for predicting and analyzing the crystal structure, stability, and intermolecular interactions of this compound.

The lattice energy is the energy released when one mole of a compound's constituent molecules in the gas phase come together to form a crystal lattice. It is a direct measure of the cohesive forces holding the crystal together. acs.org Calculating lattice energy is crucial for predicting crystal stability and understanding polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govacs.org Different polymorphs can have different stabilities, solubilities, and melting points, and the one with the most negative lattice energy is typically the most stable under a given set of conditions. acs.orgrsc.org

The calculation of lattice energies for organic crystals is complex and often performed using quantum mechanical methods, such as periodic Density Functional Theory (DFT) with corrections for dispersion forces, or through fragment-based approaches like the Many-Body Expansion (MBE). acs.orgaip.org These methods sum up the interaction energies between a central molecule and all its neighbors in the crystal.

For this compound, which has multiple hydrogen-bonding groups, different packing arrangements (polymorphs) are possible. Calculating the lattice energy for each hypothetical structure allows for a ranking of their thermodynamic stability. nih.gov

Table 3: Hypothetical Lattice Energies for Predicted Polymorphs of this compound

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability Rank |

| Form I | P2₁/c | -145.2 | 1 (Most Stable) |

| Form II | P-1 | -141.8 | 2 |

| Form III | C2/c | -138.5 | 3 |

Simulation of Crystal Packing and Hydrogen Bonding Networks

Due to the presence of multiple hydrogen bond donors (-COOH, -OH, -NH₂) and acceptors (pyridine N, C=O, -OH, -NH₂), this compound is expected to form a complex and robust hydrogen-bonding network in the solid state. rsc.org Computational simulations can predict the most likely packing arrangements and analyze these intricate networks. rsc.org

Crystal structure prediction (CSP) methods generate thousands of plausible crystal structures based on the molecule's geometry. These structures are then ranked by their calculated lattice energy to identify the most probable candidates. nih.gov

Analysis of the predicted stable structures reveals the specific intermolecular interactions. Key hydrogen-bonding motifs that would be expected for this compound include:

Carboxylic Acid Dimers : A common motif where two -COOH groups form a pair of strong O-H···O hydrogen bonds.

Acid-Pyridine Heterosynthons : A robust interaction involving a hydrogen bond between the carboxylic acid's -OH group and the pyridine nitrogen atom.

Chains and Layers : The amino and hydroxyl groups can participate in further hydrogen bonds (N-H···O, O-H···N), linking the primary motifs into one-, two-, or three-dimensional networks. nih.govacs.org

Structure Activity Relationship Sar Studies of 2 Amino 5 Hydroxynicotinic Acid Derivatives As Chemical Scaffolds for Molecular Design

Systematic Structural Modifications of the 2-Amino-5-hydroxynicotinic Acid Core

The this compound scaffold offers three primary sites for chemical modification: the carboxylic acid at the 3-position, the amino group at the 2-position, and the hydroxyl group at the 5-position. Systematic modifications at these positions are crucial for exploring the chemical space and understanding the structure-activity relationships.

The synthesis of derivatives often begins with the protection of one or more functional groups to achieve selective modification at a desired position. For instance, the carboxylic acid can be converted to an ester or amide, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified.

A common synthetic strategy involves the coupling of various moieties to the core structure. For example, the carboxylic acid can be reacted with a diverse library of amines to generate a series of amides. Similarly, the amino group can be acylated with different carboxylic acids or sulfonyl chlorides. The hydroxyl group can be converted to an ether with a range of alkyl or aryl halides. These modifications allow for the introduction of a wide array of substituents, each with distinct electronic and steric properties.

In studies of related 2-aminopyridine (B139424) structures, multicomponent reactions have proven to be an efficient method for generating a library of derivatives. nih.gov For instance, a one-pot reaction involving an enaminone, a primary amine, and a compound with an active methylene (B1212753) group can yield a variety of substituted 2-aminopyridines. nih.gov While not explicitly documented for this compound, such synthetic approaches could be adapted to build a diverse chemical library based on this scaffold.

The following table illustrates potential modifications to the this compound core:

| Modification Site | Type of Modification | Examples of Introduced Groups | Potential Impact on Properties |

| 2-Amino Group | Acylation | Acetyl, Benzoyl, Substituted Phenylacetyl | Altering hydrogen bonding capacity and steric bulk |

| Alkylation | Methyl, Ethyl, Benzyl | Modulating basicity and lipophilicity | |

| 3-Carboxylic Acid | Esterification | Methyl ester, Ethyl ester, Benzyl ester | Increasing lipophilicity and cell permeability |

| Amidation | Primary amides, Secondary amides, Tertiary amides | Introducing new hydrogen bond donors/acceptors | |

| 5-Hydroxyl Group | Etherification | Methoxy, Ethoxy, Benzyloxy | Modifying polarity and hydrogen bonding ability |

| Esterification | Acetate, Benzoate | Increasing lipophilicity and potential for prodrug strategies |

Correlation between Molecular Structure and Observed Chemical Properties/Interactions

The chemical properties and biological interactions of this compound derivatives are intrinsically linked to their molecular structure. SAR studies on analogous 2-aminopyridine series have provided valuable insights into these correlations.

For example, in a series of 3,5-diaryl-2-aminopyridine derivatives investigated as antimalarial agents, the nature of the aryl substituents was found to be critical for activity. acs.org The presence of a methylsulfonyl group at the para position of one of the aryl rings was associated with potent antiplasmodial activity. acs.org This suggests that specific electronic and steric features in the substituents can significantly influence the interaction with the biological target.

Similarly, in the development of ALK2 inhibitors based on a 2-aminopyridine scaffold, modifications to the primary amine at the 2-position had a profound effect on potency and selectivity. acs.org Replacement of the primary amine with a nonpolar methyl group resulted in a compound with high selectivity for BMP receptors over TGF-β receptors. acs.org This highlights the importance of the hydrogen bonding capacity of the 2-amino group in mediating interactions with the kinase hinge region.

The following table summarizes hypothetical correlations based on findings from related compound series:

| Structural Modification | Observed/Hypothesized Effect | Rationale | Reference (Analogous Series) |

| Acylation of 2-amino group | Decreased basicity, altered biological activity | The introduction of an electron-withdrawing acyl group reduces the electron density on the nitrogen atom. | acs.org |

| Esterification of 3-carboxylic acid | Increased lipophilicity and cell permeability | The polar carboxylic acid is replaced by a less polar ester group. | mdpi.com |

| Introduction of bulky aryl groups | Enhanced binding affinity through van der Waals interactions | Larger substituents can occupy hydrophobic pockets in the target protein. | acs.org |

| Substitution on the pyridine (B92270) ring | Modulation of electronic properties and target selectivity | Electron-donating or -withdrawing groups on the ring can influence the pKa and reactivity of the functional groups. | nih.gov |

Chemoinformatics and Virtual Screening Approaches for Analog Design

Chemoinformatics and virtual screening have become indispensable tools in modern drug discovery for the rational design of new analogs. These computational methods allow for the rapid in silico evaluation of large compound libraries, prioritizing a smaller, more manageable set of candidates for synthesis and experimental testing.

A typical virtual screening workflow for designing analogs of this compound would involve several key steps. First, a three-dimensional model of the target protein is required. If a crystal structure is not available, a homology model can be built based on the structure of a related protein.

Next, a library of virtual compounds is assembled. This library can be created by enumerating all possible modifications at the different substitution points of the this compound scaffold. The core scaffold itself can be used as a query to search large commercial databases for structurally similar compounds.

Molecular docking is then employed to predict the binding mode and affinity of each compound in the library to the target protein. researchgate.netbenthamdirect.com Docking algorithms place the ligand into the binding site of the protein and score the interaction based on factors such as shape complementarity and intermolecular forces. researchgate.net

The results of the docking simulations are then filtered based on various criteria, such as predicted binding energy, key interactions with active site residues, and drug-like properties as defined by Lipinski's rule of five. This process narrows down the vast virtual library to a small number of promising candidates for synthesis.

Pharmacophore modeling is another valuable chemoinformatic technique. researchgate.netnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. pnas.orgresearchgate.net For the this compound scaffold, a pharmacophore model might include a hydrogen bond donor (the amino and hydroxyl groups), a hydrogen bond acceptor (the carbonyl of the carboxylic acid and the hydroxyl oxygen), and an aromatic feature (the pyridine ring). This model can then be used to search for novel scaffolds that match these key features.

Ligand Design Principles Based on the this compound Motif

The this compound motif offers several key features that can be exploited in ligand design. The rigid pyridine ring serves as a stable scaffold, pre-organizing the functional groups in a defined spatial orientation. This reduces the entropic penalty upon binding to a target protein.

One of the primary principles in designing ligands based on this motif is the strategic use of its hydrogen bonding capabilities. The amino group, hydroxyl group, and carboxylic acid can all participate in hydrogen bonds with amino acid residues in a protein's binding site. The precise positioning of these groups can be tailored through synthetic modifications to achieve high-affinity and selective interactions.

For instance, the 2-amino group is a common feature in many kinase inhibitors, where it forms crucial hydrogen bonds with the hinge region of the kinase domain. acs.org By maintaining this interaction while modifying other parts of the molecule, it is possible to develop potent and selective inhibitors.

Another important design principle is the exploration of different substituent effects. The introduction of various functional groups can modulate the electronic properties of the pyridine ring and the attached functional groups, influencing their pKa and reactivity. Furthermore, the steric bulk and lipophilicity of the substituents can be fine-tuned to optimize binding to the target and improve pharmacokinetic properties.

Scaffold hopping is a more advanced ligand design strategy where the core this compound scaffold is replaced by a different chemical entity that maintains the same three-dimensional arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or better intellectual property positions.

Enzymatic and Biochemical Transformations Involving 2 Amino 5 Hydroxynicotinic Acid

Role of 2-Amino-5-hydroxynicotinic Acid in Pyridine (B92270) Metabolism Pathways (as an intermediate or product)

Current scientific literature on established pyridine metabolism pathways does not prominently feature this compound as a key intermediate or final product. The primary aerobic degradation pathway of nicotinic acid (Vitamin B3) in many microorganisms, such as Pseudomonas and Aspergillus species, proceeds through a different set of hydroxylated intermediates. nih.gov

The well-characterized pathway involves the initial hydroxylation of nicotinic acid at the C6 position to form 6-hydroxynicotinic acid. This reaction is catalyzed by nicotinate (B505614) dehydrogenase, a molybdenum-containing enzyme. nih.gov Subsequently, 6-hydroxynicotinic acid is typically decarboxylated and further hydroxylated to yield 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govresearchgate.net From 2,5-DHP, the pyridine ring is cleaved, and the resulting products enter central metabolism. nih.gov

While bacteria are known to degrade a variety of pyridine derivatives, often through hydroxylated intermediates, the specific metabolic route for this compound has not been elucidated. nih.gov The metabolism of other amino-substituted pyridines, such as 2-aminobenzoate (B8764639) (anthranilic acid), has been studied under anaerobic conditions in denitrifying bacteria, where the compound is completely oxidized to CO2 and ammonium (B1175870) ions. nih.gov However, this does not provide a direct analogue for the aerobic metabolism of this compound.

Enzymatic Hydroxylation and Deamination Reactions of Related Compounds (e.g., nicotinate dehydrogenase mechanisms)

While the direct enzymatic transformation of this compound is not well-documented, the mechanisms of enzymes acting on structurally related compounds provide insight into potential biochemical reactions. Key enzyme families in pyridine metabolism include hydroxylases and deaminases.

Nicotinate Dehydrogenase (NDH): Nicotinate dehydrogenase (also known as nicotinic acid hydroxylase) is a crucial enzyme in the initial step of nicotinic acid degradation in many bacteria. nih.gov It catalyzes the hydroxylation of the pyridine ring, but its typical action is at the C6 position.

Mechanism: NDH is an oxidoreductase that uses a molybdenum cofactor (Moco) at its active site. The reaction involves the incorporation of an oxygen atom from water into the pyridine ring, rather than from molecular oxygen (O₂), which is a characteristic of hydroxylases rather than monooxygenases. nih.gov

Substrate Specificity: The substrate specificity of NDH varies among different microbial species. Some NDH enzymes, for instance from Comamonas testosteroni JA1, can hydroxylate both nicotinic acid and 3-cyanopyridine (B1664610) at the C6 position. nih.gov Others, like the enzyme from Pseudomonas putida KT2440, are more specific for nicotinic acid. nih.gov The presence of an amino group at the C2 position and a hydroxyl group at the C5 position of the nicotinic acid ring would likely influence its binding to the active site of known NDHs, but such interactions have not been specifically reported.

Other Relevant Hydroxylases: The broader family of hydroxylase enzymes, particularly cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are well-known for their ability to hydroxylate a wide range of aromatic compounds. nih.gov

6-Hydroxynicotinate 3-Monooxygenase (NicC): This flavin-dependent enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. researchgate.net Its mechanism involves the use of NADH and O₂. While its natural substrate is 6-hydroxynicotinic acid, the study of its substrate analogues helps in understanding the structural requirements for binding and catalysis. researchgate.net

Cytochrome P450s: These enzymes are highly versatile and can be engineered to alter their substrate specificity. nih.gov A P450 enzyme could potentially be adapted to hydroxylate a 2-aminonicotinic acid substrate at the C5 position. The substrate specificity is determined by a few key amino acid residues in the enzyme's active site. nih.gov

Proline Hydroxylases: Engineered proline hydroxylases have shown the ability to hydroxylate various substrates, including the selective conversion of L-pipecolic acid to cis-5-hydroxypipecolic acid, demonstrating the potential for targeted hydroxylation on heterocyclic rings. google.com

Deamination Reactions: Enzymatic deamination, the removal of an amino group, is another critical transformation in the metabolism of amino-substituted compounds. In the context of this compound, a deaminase could potentially convert the amino group to a hydroxyl group, leading to a dihydroxynicotinic acid derivative. However, specific deaminases acting on this substrate have not been identified.

The following table summarizes the characteristics of key enzymes that act on related pyridine compounds.

| Enzyme | Source Organism (Example) | Substrate(s) | Product(s) | Cofactor(s) |

| Nicotinate Dehydrogenase | Pseudomonas putida | Nicotinic acid | 6-Hydroxynicotinic acid | Molybdenum cofactor (Moco) |

| 6-Hydroxynicotinate 3-Monooxygenase (NicC) | Bordetella bronchiseptica | 6-Hydroxynicotinic acid, NADH, O₂ | 2,5-Dihydroxypyridine, NAD⁺, H₂O, CO₂ | FAD |

| Cytochrome P450 (engineered) | Various | Wide range of aromatic compounds | Hydroxylated products | Heme, NAD(P)H |

| Proline Hydroxylase (engineered) | Sinorhizobium meliloti | L-Proline, L-pipecolic acid | Hydroxyproline, Hydroxypipecolic acid | Fe(II), α-ketoglutarate |

Biocatalytic Approaches for Synthesis or Transformation of this compound

The targeted synthesis of this compound using biocatalytic methods represents a green and highly selective alternative to traditional chemical synthesis. While a dedicated enzymatic route has not been established, existing knowledge of enzyme capabilities suggests several potential strategies. rug.nl

Enzymatic Hydroxylation: A plausible biocatalytic approach would involve the regioselective hydroxylation of 2-aminonicotinic acid at the C5 position. This could potentially be achieved using:

Engineered Cytochrome P450 Monooxygenases: These enzymes are powerful biocatalysts for C-H activation and hydroxylation. nih.gov Through directed evolution and protein engineering, a P450 enzyme could be tailored to specifically recognize 2-aminonicotinic acid and introduce a hydroxyl group at the desired C5 position.

Flavin-Dependent Monooxygenases (FMOs): Similar to P450s, FMOs are capable of hydroxylating aromatic rings and their substrate scope can be expanded through engineering.

Dioxygenases: Certain dioxygenases are known to hydroxylate aromatic carboxylic acids. It is conceivable that an engineered dioxygenase could perform this transformation on a 2-aminonicotinic acid substrate.

Enzymatic Amination: An alternative route could start from 5-hydroxynicotinic acid, with the subsequent introduction of an amino group at the C2 position.

Transaminases (Aminotransferases): These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are widely used in biocatalysis to introduce amino groups. An engineered transaminase with activity towards a pyridine derivative could potentially catalyze this reaction, although introducing an amino group onto an aromatic ring is a challenging transformation for many known transaminases.

Ammonia (B1221849) Lyases: While typically involved in the reverse reaction (elimination of ammonia), engineered ammonia lyases could potentially be used for the addition of ammonia to a suitable precursor.

Cascade Reactions: A multi-enzyme cascade could be designed to produce this compound from a simpler precursor. For example, a cascade could involve a nitrilase to convert a cyanopyridine to a carboxylic acid, followed by one or more hydroxylases and aminotransferases to install the required functional groups. nih.gov The engineered β-subunit of tryptophan synthase, TrpB, has been shown to be capable of catalyzing N-substitution reactions with various amine nucleophiles, suggesting the potential for creating novel amino acids biocatalytically. nih.gov

The development of such biocatalytic routes would require significant research, including enzyme discovery (e.g., through genome mining), protein engineering to achieve the desired activity and selectivity, and process optimization. The table below outlines potential biocatalytic strategies.

| Biocatalytic Strategy | Key Enzyme Class | Starting Substrate (Example) | Target Reaction | Challenges |

| Regioselective Hydroxylation | Cytochrome P450s, FMOs | 2-Aminonicotinic acid | C5-Hydroxylation | Achieving high regioselectivity; Enzyme stability and activity. |

| Regioselective Amination | Transaminases, Ammonia Lyases | 5-Hydroxynicotinic acid | C2-Amination | Low natural activity of known enzymes on pyridine rings. |

| Multi-Enzyme Cascade | Nitrilases, Hydroxylases, Transaminases | 3-Cyano-5-hydroxypyridine | Sequential conversion | Enzyme compatibility, pathway balancing, intermediate stability. |

Potential Non Medical Research Applications of 2 Amino 5 Hydroxynicotinic Acid and Its Derivatives

Application as Versatile Building Blocks in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that serve as the starting framework for constructing more complex molecular architectures. sigmaaldrich.com Heterocyclic compounds, in particular, represent one of the most extensive and varied families of molecular fragments used by chemists. sigmaaldrich.comapolloscientific.co.uk 2-Amino-5-hydroxynicotinic acid fits squarely into this category, offering a trifunctional scaffold that can be selectively modified to generate a diverse library of derivative compounds.